molecular formula C16H21NO4 B12961031 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Cat. No.: B12961031
M. Wt: 291.34 g/mol
InChI Key: OBQNDANRDMXAIE-MRXNPFEDSA-N
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Description

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is an organic compound with a complex structure that includes a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperidine derivative with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-methylimidazolium chloride: Another compound with a benzyl and methyl group, but with an imidazolium ring instead of a piperidine ring.

    1-benzyl-3-methyl-4-piperidone: A related compound with a similar structure but different functional groups.

Uniqueness

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1-Benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C16H21NO4
  • Molecular Weight: 291.347 g/mol
  • CAS Number: 1227911-34-3
  • SMILES: COC(=O)[C@@H]1CCC@HN(C1)C(=O)OCc1ccccc1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its role as a pharmacological agent. Below are key findings regarding its biological effects:

Pharmacological Properties

  • Receptor Interaction : The compound has shown potential as a selective antagonist for CC chemokine receptor type 3 (CCR3). Structure-activity relationship (SAR) studies have indicated that modifications to the benzyl and piperidine moieties enhance binding affinity and selectivity for this receptor, which is implicated in inflammatory responses and asthma .
  • In Vitro Studies : In vitro experiments demonstrated that derivatives of benzyl-piperidines exhibit potent antagonistic effects on eotaxin-induced calcium mobilization in human eosinophils. This suggests a therapeutic potential in treating allergic conditions and asthma .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Asthma Treatment : A study demonstrated that compounds with similar structures to this compound significantly reduced eosinophil chemotaxis in patients with asthma, indicating a promising avenue for therapeutic intervention .
  • Anti-inflammatory Effects : Another investigation revealed that benzyl-piperidine derivatives could inhibit the release of pro-inflammatory cytokines in vitro, supporting their use as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups on the piperidine ring significantly influences the compound's biological activity:

Functional GroupEffect on Activity
Benzyl groupEnhances receptor binding affinity
Methyl groupsModulates lipophilicity and bioavailability
Carboxylate groupsCritical for receptor interaction

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3/t16-/m1/s1

InChI Key

OBQNDANRDMXAIE-MRXNPFEDSA-N

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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